molecular formula C21H25N3O3S2 B2727528 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896302-69-5

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2727528
CAS RN: 896302-69-5
M. Wt: 431.57
InChI Key: SUMPJDLTWWZHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

A study by Ulus et al. (2013) synthesized acridine and bis acridine sulfonamide compounds, which were investigated for their inhibitory activity against cytosolic carbonic anhydrase isoforms. These compounds showed significant inhibitory effects on these isoforms, suggesting potential applications in medical research and drug development (Ulus et al., 2013).

Synthesis and Isomerization Studies

O'callaghan et al. (1998) discussed the synthesis and isomerization of benzopyran-2-imines, demonstrating the influence of solvent choice on the outcome of these reactions. This research contributes to the understanding of chemical behavior and synthesis processes of similar compounds (O'callaghan et al., 1998).

Abnormal Substitution in Alkylation Reactions

Campaigne and Neiss (1965) reported on the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene. They discovered an abnormal product, which offers insights into the chemistry of thiophene derivatives and could inform future synthetic strategies (Campaigne & Neiss, 1965).

Investigation of Benzenesulfonamide Derivatives

Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives and evaluated their biological activities. These compounds showed potential as antitumor agents, highlighting the diverse applications of sulfonamide derivatives in pharmaceutical research (Fahim & Shalaby, 2019).

Remote Sulfonylation of Aminoquinolines

Xia et al. (2016) developed a method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates. This method is environmentally friendly and generates less unpleasant byproducts, offering a novel approach for the synthesis of sulfonamide derivatives (Xia et al., 2016).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-13-9-14(2)12-24(11-13)29(26,27)18-7-5-17(6-8-18)20(25)23-21-19(10-22)15(3)16(4)28-21/h5-8,13-14H,9,11-12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMPJDLTWWZHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

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